Cas no 104669-05-8 (Nobotanin F)

Nobotanin F structure
Nobotanin F structure
Product Name:Nobotanin F
Numero CAS:104669-05-8
MF:C82H56O52
MW:1873.29086875916
CID:194792
PubChem ID:16130310
Update Time:2025-04-19

Nobotanin F Proprietà chimiche e fisiche

Nomi e identificatori

    • nobotanin F
    • 1H-Dibenzo[f,h]pyrano[3,4-b][1,4]dioxec
    • 2':6&reg
    • 2-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]cyclic 2,3-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]1-(3,4,5-trihydroxybenzoate), ester with b-D-glucopyranose cyclic2,3-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]1,6-bis(3,4,5-trihydroxybenzoate) (9CI)
    • 2-[4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]cyclic 2,3-(4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate)1-(3,4,5-trihydroxybenzoate), ester with b-D-glucopyranose cyclic 2,3-(4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate)1,6-bis(3,4,5-trihydroxybenzoate), [2(S),4[S(S)]]-
    • b-D-Glucopyranose, cyclic 4&reg
    • [hexahydroxy-dioxo-(3,4,5-trihydroxybenzoyl)oxy-[(3,4,5-trihydroxybenzoyl)oxymethyl][?]yl] 3,4,5-trihydroxy-2-[undecahydroxy-tetraoxo-(3,4,5-trihydroxybenzoyl)oxy-[?]yl]oxy-benzoate
    • 104669-05-8
    • Nobotanin F
    • Inchi: 1S/C82H56O52/c83-26-1-16(2-27(84)47(26)95)71(112)122-14-39-66(68-70(81(125-39)133-72(113)17-3-28(85)48(96)29(86)4-17)132-79(120)23-11-36(93)53(101)60(108)44(23)42-21(77(118)130-68)9-34(91)51(99)58(42)106)128-80(121)25-12-37(94)55(103)63(111)64(25)124-38-13-24-46(62(110)56(38)104)45-19(7-32(89)54(102)61(45)109)75(116)127-65-40(15-123-74(24)115)126-82(134-73(114)18-5-30(87)49(97)31(88)6-18)69-67(65)129-76(117)20-8-33(90)50(98)57(105)41(20)43-22(78(119)131-69)10-35(92)52(100)59(43)107/h1-13,39-40,65-70,81-111H,14-15H2
    • Chiave InChI: XDXYBJAIJZFTCY-UHFFFAOYSA-N
    • Sorrisi: O1C(C2C(C3C1COC(C1C=C(C(=C(C=1C1C(=C(C(=CC=1C(=O)O3)O)O)O)O)O)OC1=C(C(=C(C=C1C(=O)OC1C(COC(C3C=C(C(=C(C=3)O)O)O)=O)OC(C3C1OC(C1C=C(C(=C(C=1C1C(=C(C(=CC=1C(=O)O3)O)O)O)O)O)O)=O)OC(C1C=C(C(=C(C=1)O)O)O)=O)O)O)O)=O)OC(C1C=C(C(=C(C=1C1C(=C(C(=CC=1C(=O)O2)O)O)O)O)O)O)=O)OC(C1C=C(C(=C(C=1)O)O)O)=O

Proprietà calcolate

  • Massa esatta: 1872.173762
  • Massa monoisotopica: 1872.173762
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 29
  • Conta accettatore di obbligazioni idrogeno: 52
  • Conta atomi pesanti: 134
  • Conta legami ruotabili: 15
  • Complessità: 4210
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 10
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 877
  • XLogP3: 4.5

Proprietà sperimentali

  • PSA: 877.36000
  • LogP: 3.71350
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd